2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C10H11Cl3O It is known for its unique structure, which includes a trichloromethyl group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one typically involves the introduction of the trichloromethyl group to a cyclohexadienone precursor. One common method is the electrochemical reduction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. This process involves cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . The reaction conditions include the use of specific electrolytes and controlled voltage to achieve the desired reduction.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the electrochemical reduction process, and ensuring the purity of the final product through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrochemical Reduction: Involves the use of specific electrolytes and controlled voltage.
Substitution Reactions: Typically require nucleophilic reagents and suitable solvents.
Major Products Formed
Reduction Products: Formation of 4-methylcyclohepta-2,4,6-trien-1-one through the elimination of chlorine atoms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves its ability to undergo reductive dehalogenation. This process includes the initial two-electron reductive elimination of one of the chlorine atoms, followed by the addition of protons and the simultaneous elimination of the remaining chlorine atoms to form carbene intermediates . These intermediates can then rearrange to form various products, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one: Shares a similar structure but with different substituents.
Cyclohexa-1,4-diene: An isomer with different chemical properties.
γ-Terpinene: A related terpenoid compound.
Uniqueness
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl and trichloromethyl groups on the cyclohexadienone ring
Properties
CAS No. |
90920-19-7 |
---|---|
Molecular Formula |
C10H11Cl3O |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2,4,5-trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H11Cl3O/c1-6-5-9(3,10(11,12)13)7(2)4-8(6)14/h4-5H,1-3H3 |
InChI Key |
ACUGWBQJVJTCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1(C)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.